![molecular formula C21H19N3 B2548151 N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine CAS No. 885898-58-8](/img/structure/B2548151.png)
N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine, also known as BIM-3, is a chemical compound that has been extensively studied in recent years due to its potential as a therapeutic agent. BIM-3 is a selective antagonist of the serotonin 5-HT2C receptor, which plays a key role in regulating mood, appetite, and other physiological processes. In
作用机制
N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine is a selective antagonist of the serotonin 5-HT2C receptor. This receptor is found in the brain and plays a key role in regulating mood, appetite, and other physiological processes. By blocking the activity of this receptor, N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine can alter these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects
N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine has been shown to have a number of biochemical and physiological effects. In animal models, N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine has been shown to reduce food intake, reduce drug-seeking behavior, and improve cognitive function. N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine has also been shown to increase the release of dopamine in the brain, which is associated with feelings of pleasure and reward.
实验室实验的优点和局限性
One advantage of using N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine in lab experiments is its selectivity for the serotonin 5-HT2C receptor. This allows researchers to specifically target this receptor and study its effects. However, one limitation is that N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine may have off-target effects on other receptors, which could complicate the interpretation of results.
未来方向
There are a number of future directions for research on N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine. One area of research is its potential use in the treatment of obesity and addiction in humans. Clinical trials are needed to determine the safety and efficacy of N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine in humans. Another area of research is the development of more selective and potent antagonists of the serotonin 5-HT2C receptor. This could lead to the development of more effective therapeutic agents for a variety of conditions. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine and its potential therapeutic applications.
合成方法
The synthesis of N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine involves a multi-step process that begins with the reaction of 2-chloro-3-pyridinamine with benzylindole in the presence of a base. This reaction produces N-benzyl-2-chloro-3-pyridinamine, which is then reacted with sodium borohydride to produce N-benzyl-2-amino-3-pyridine. The final step involves the reaction of N-benzyl-2-amino-3-pyridine with formaldehyde and hydrochloric acid to produce N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine.
科学研究应用
N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research is its potential use in the treatment of obesity. The serotonin 5-HT2C receptor plays a key role in regulating appetite and N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine has been shown to reduce food intake in animal models. Another area of research is its potential use in the treatment of addiction. N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine has been shown to reduce drug-seeking behavior in animal models of addiction.
属性
IUPAC Name |
N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3/c1-2-7-17(8-3-1)15-24-16-18(20-10-4-5-11-21(20)24)13-23-19-9-6-12-22-14-19/h1-12,14,16,23H,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRHZHGEENHPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CNC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2548069.png)
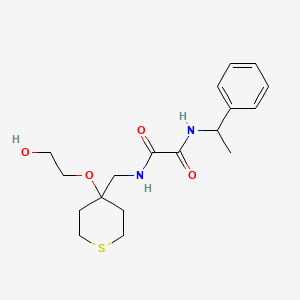
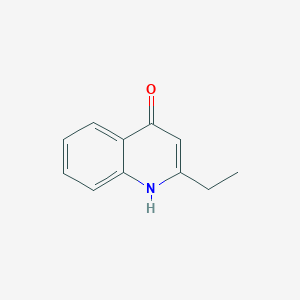
![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2548073.png)
![N-[4-(acetylamino)phenyl]-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2548074.png)
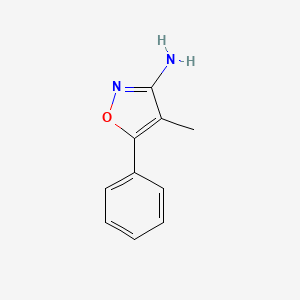
![5-bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]pyridine-3-carboxamide](/img/structure/B2548080.png)
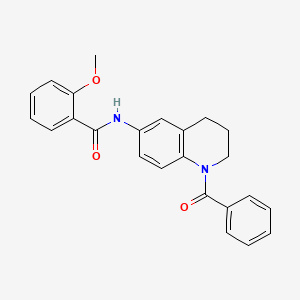
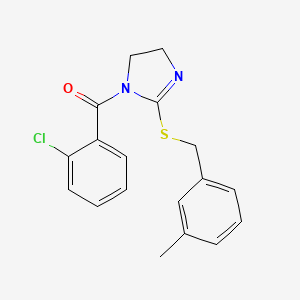
![Methyl 4-[(2,3-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate](/img/structure/B2548086.png)
![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2548087.png)
![3-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-1-methylquinoxalin-2(1H)-one](/img/structure/B2548088.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2548091.png)